(5-Methyloxolan-2-yl)methanamine
Description
(5-Methyloxolan-2-yl)methanamine is a secondary amine derivative featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol.
Properties
IUPAC Name |
(5-methyloxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDZSYSWFHRVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-91-1 | |
| Record name | (5-methyloxolan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyloxolan-2-yl)methanamine typically involves the reaction of suitable precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in specialized facilities equipped to handle the necessary chemical reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(5-Methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with suitable electrophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
(5-Methyloxolan-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical agents, particularly those with antifungal and antimicrobial properties.
Biochemistry: The compound serves as a building block in the design of enzyme inhibitors, especially those targeting amine oxidases involved in metabolic pathways.
Industrial Chemistry: It is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, its structure allows it to form stable heterocyclic rings, which are crucial for its biological activity. The amine group plays a significant role in binding to the active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Insights:
Substituent Effects: The methyl group on the oxolan ring may enhance steric hindrance and lipophilicity compared to unsubstituted oxolan derivatives, influencing bioavailability .
Biological Relevance :
- Compounds with aromatic moieties (e.g., furan, indole) often exhibit stronger binding to enzymes or receptors due to planar π-systems, as seen in Sirtuin 2 inhibitors and colonic contractility modulators .
- Chlorophenyl or benzodiazolyl substitutions (e.g., ) introduce halogen or heterocyclic groups that can enhance metabolic stability or toxicity profiles .
Physicochemical Properties: The ether oxygen in oxolan improves solubility in polar solvents compared to purely aromatic systems (e.g., furan or indole derivatives) .
Biological Activity
(5-Methyloxolan-2-yl)methanamine is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a methyloxolan ring and a methylamine group. Its molecular formula is , with a molecular weight of 113.21 g/mol. The presence of the amine group allows for various chemical reactions, making it a versatile building block in organic synthesis.
Biological Activity Overview
The compound has shown promise in several areas:
- Antifungal Activity : Derivatives of this compound have demonstrated significant antifungal effects against strains such as Candida albicans and Aspergillus niger .
- Enzyme Inhibition : It serves as a precursor for synthesizing enzyme inhibitors targeting amine oxidases, which are involved in various metabolic pathways .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against common bacterial strains, demonstrating comparable activity to known antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes : The amine group can bind to active sites of enzymes, inhibiting their function. Structure-activity relationship studies have highlighted the importance of this interaction for therapeutic applications .
- Formation of Heterocyclic Structures : The compound's structure facilitates the formation of stable heterocyclic rings, which are crucial for enhancing biological activity in synthesized derivatives .
Antifungal Activity Against Candida albicans
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Control (Fluconazole) | 10 | 25 |
| This compound | 10 | 20 |
| Derivative A | 10 | 22 |
| Derivative B | 10 | 24 |
Enzyme Inhibition Studies
| Compound | Enzyme Target | Inhibition (%) at 10 µM |
|---|---|---|
| Control (Standard Inhibitor) | Amine Oxidase | 85% |
| This compound | Amine Oxidase | 70% |
| Derivative C | Amine Oxidase | 75% |
Case Studies
Case Study 1: Antifungal Efficacy
In a study conducted by researchers, derivatives synthesized from this compound were tested against clinical isolates of Candida albicans. The results indicated that certain derivatives exhibited enhanced antifungal activity compared to the parent compound, suggesting modifications to the structure can improve efficacy.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial properties of this compound derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that some derivatives had comparable or superior activity relative to standard antibiotics, indicating potential therapeutic applications in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
